Mhptca

Description

Structure

3D Structure

Properties

IUPAC Name |

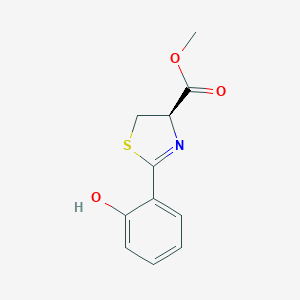

methyl (4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-11(14)8-6-16-10(12-8)7-4-2-3-5-9(7)13/h2-5,8,13H,6H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLRZHQETSSJIM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(=N1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CSC(=N1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115921-07-8 | |

| Record name | Methyl-(2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115921078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Derivatization Strategies for Mhptca

Advanced Synthetic Approaches to Mhptca

Modern synthetic chemistry offers a diverse toolkit for the construction of intricate molecular architectures such as Mhptca. These approaches range from multi-step total syntheses to the incorporation of sustainable practices and detailed mechanistic investigations.

The total synthesis of complex molecules provides a definitive confirmation of their structure and enables access to analogues for further study. nih.gov A key heterocyclic motif within many advanced chemical structures is the tetrazole ring. The most prevalent method for constructing 5-substituted 1H-tetrazoles is the 1,3-dipolar cycloaddition reaction between nitriles and azides. nih.gov This pathway is a cornerstone for creating the tetrazole core that would be central to a molecule like Mhptca.

Furthermore, the synthesis of analogues often involves modifying key structural components. For instance, in the synthesis of homocamptothecin (B1245609) analogues, a seven-membered β-hydroxylactone ring was introduced to enhance plasma stability and biological activity. nih.gov Similarly, the synthesis of Mhptca analogues could involve altering the cycloheptane (B1346806) ring, modifying the propyl and methoxy (B1213986) substituents, or changing the position of the hydroxyl and amine groups to modulate the molecule's physicochemical properties. The synthesis of novel aminocyclopentitols, for example, has been achieved through the nucleophilic ring-opening of bicyclic vinyl aziridines with thiol-containing heterocycles like 1-methyl-1H-tetrazole-5-thiol, a reaction that proceeds efficiently in water. mdpi.com

| Synthetic Strategy | Key Reaction Type | Relevance to Mhptca Synthesis | Reference |

| Tetrazole Ring Formation | [2+3] Cycloaddition | Construction of the core tetrazole heterocycle from a nitrile precursor. | nih.gov |

| Analogue Synthesis | Nucleophilic Ring-Opening | Introduction of the tetrazole moiety onto a cyclic amine structure. | mdpi.com |

| Fragment Coupling | Convergent Synthesis | Efficient assembly of complex fragments to form the final molecule. | nih.gov |

The integration of green chemistry principles into pharmaceutical and chemical synthesis is essential for reducing environmental impact. mdpi.comnih.gov These principles focus on minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov

In the context of Mhptca synthesis, green chemistry could be applied in several ways:

Use of Greener Solvents: Replacing conventional volatile organic solvents with more sustainable alternatives is a primary goal. Water is an ideal green solvent, and reactions such as the synthesis of certain aminocyclopentitols have been successfully performed in an aqueous medium. mdpi.com Other biorenewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been used to replace chlorinated solvents like dichloromethane. mt.com

Catalysis: The use of catalysts, including biocatalysts, can lead to more efficient and selective reactions, reducing the need for protecting groups and minimizing waste. mt.com Catalytic approaches are favored as they align with the principles of atom economy. nih.gov

Energy Efficiency: Methodologies like microwave-assisted synthesis can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. mdpi.com

The application of these principles not only makes the synthesis of molecules like Mhptca more sustainable but also can lead to improved cost-effectiveness and safety. unibo.it

Understanding the reaction mechanisms underlying the formation of Mhptca is crucial for optimizing reaction conditions and improving yields. A pivotal step in the synthesis is the formation of the tetrazole ring. The mechanism of the [2+3] cycloaddition between a nitrile and an azide (B81097) to form a tetrazole is a well-established example of a 1,3-dipolar cycloaddition. This concerted reaction involves the interaction of the π systems of the two reactants to form the five-membered heterocyclic ring in a single step.

In other complex syntheses, mechanistic understanding has been key to overcoming challenges. For example, in the total synthesis of (−)-neocucurbol C, a metal-catalyzed hydrogen atom transfer (MHAT)-initiated radical cyclization was a critical step to complete the complex polycyclic framework. figshare.comresearchgate.net Detailed studies, often supported by computational modeling and spectroscopic monitoring, allow chemists to identify key intermediates and transition states, providing insights that guide the development of more efficient and selective synthetic routes.

Advanced Characterization Techniques and Structural Elucidation of Mhptca

High-Resolution Spectroscopic Analysis of Mhptca

High-resolution spectroscopic techniques are indispensable for understanding the intricate details of Mhptca's molecular architecture and its interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of organic molecules like Mhptca. Both proton (¹H) NMR and carbon-13 (¹³C) NMR spectra have been extensively utilized for this purpose nih.govresearchgate.netnanalysis.comwm.eduunodc.orgnih.govresearchgate.netnih.govdea.govdrugsandalcohol.iersc.org.

NMR studies of Mhptca (4-methylmethcathinone) and its hydrochloride salt provide detailed information on the chemical environment of individual atoms within the molecule. For instance, the ¹H NMR spectra of mephedrone (B570743) (4-MMC) exhibit distinct signals in the aromatic region, which are crucial for identifying its para-substitution pattern nanalysis.comunodc.org. This is particularly useful for differentiating 4-MMC from its positional isomers, such as 2-MMC and 3-MMC, where the aromatic signals show different splitting patterns and integration ratios nanalysis.com. Computational studies, particularly those employing Density Functional Theory (DFT), have been used to interpret the experimental NMR spectra, offering a deeper understanding of the molecular electronic structure and its correlation with observed chemical shifts researchgate.netnih.gov.

NMR spectroscopy also plays a vital role in quality control and forensic analysis, allowing for the identification of Mhptca even in the presence of common cutting agents like benzocaine, caffeine, paracetamol, and lidocaine, as their signals are distinguishable in the NMR spectrum researchgate.net.

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and structural fragments of Mhptca, providing crucial information for its identification and characterization. Various MS techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Direct Sample Analysis Time-of-Flight Mass Spectrometry (DSA-TOF-MS), have been applied to Mhptca nih.govdea.govdrugsandalcohol.iersc.orgswgdrug.orglcms.cznih.govresearchgate.netresearchgate.netchromatographyonline.comnih.govmassbank.euupf.edursc.orgmedwinpublishers.comresearchgate.netnih.gov.

Mhptca is typically detected as its protonated precursor ion, [M+H]⁺, with a theoretical m/z of 178.1226 nih.gov. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide characteristic daughter ions that aid in structural confirmation. For instance, abundant nitrogen-containing product ions, such as those at m/z 160.1115 (C₁₁H₁₄N⁺) and m/z 145.0886 (C₁₀H₁₁N⁺), are commonly observed nih.gov. A characteristic fragmentation pathway for Mhptca involves the dominant loss of a water molecule (H₂O) from the protonated precursor, followed by the loss of a methyl radical (•CH₃) nih.gov. GC-MS analysis has reported retention times for 4-methylmethcathinone, such as 7.145 minutes under specific conditions swgdrug.org, and 8.494 minutes in other studies medwinpublishers.com.

The following table summarizes key mass spectrometry findings for Mhptca:

| MS Parameter / Fragment Ion | Value / Observation | Reference |

| Protonated Precursor Ion | [M+H]⁺, m/z 178.1226 | nih.gov |

| Major Product Ions | m/z 160.1115 (C₁₁H₁₄N⁺), m/z 145.0886 (C₁₀H₁₁N⁺) | nih.gov |

| Fragmentation Pathway | Loss of H₂O, then loss of •CH₃ | nih.gov |

| GC-MS Retention Time | 7.145 minutes; 8.494 minutes | swgdrug.orgmedwinpublishers.com |

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational techniques that provide unique molecular fingerprints for Mhptca, enabling its identification and structural characterization based on characteristic functional group vibrations dea.govspectroscopyonline.com. Both FT-IR and Raman spectra have been reported for 4-methylmethcathinone and its hydrochloride salt nih.govresearchgate.netnih.govdea.govdrugsandalcohol.iemedwinpublishers.comspectroscopyonline.comrsc.orgresearchgate.netgoogle.comntu.ac.ukacs.orgbiointerfaceresearch.comrsc.orgunodc.orgnih.gov.

FT-IR spectroscopy relies on the absorption of infrared radiation by molecular vibrations that result in a change in the dipole moment of the molecule spectroscopyonline.com. Characteristic absorption peaks for 4-methylmethcathinone hydrochloride have been identified, including strong bands at 1686 cm⁻¹ (attributed to the C=O stretch), 1607 cm⁻¹ (aromatic C=C stretch), 1248 cm⁻¹, 1188 cm⁻¹, 1007 cm⁻¹, 899 cm⁻¹, 832 cm⁻¹, and 734 cm⁻¹ google.com.

Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, which is related to changes in molecular polarizability during vibration massbank.euspectroscopyonline.com. The Raman spectrum of 4-methylmethcathinone (4-MMC) displays a characteristic peak at 1167 cm⁻¹ rsc.org. Computational studies using DFT have been instrumental in assigning and interpreting these vibrational bands, correlating them with specific molecular motions and intermolecular interactions within the crystal structure researchgate.netnih.govbiointerfaceresearch.com. Surface-Enhanced Raman Scattering (SERS) has also been employed for the highly sensitive detection of mephedrone, achieving low detection limits researchgate.netacs.org.

Key vibrational spectroscopic data for Mhptca are summarized below:

| Technique | Characteristic Wavenumbers (cm⁻¹) | Assignment/Observation | Reference |

| FT-IR | 1686, 1607, 1248, 1188, 1007, 899, 832, 734 | C=O stretch, aromatic C=C stretch, and other characteristic vibrations | google.com |

| Raman | 1167 | Characteristic peak for 4-MMC | rsc.org |

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions and excited-state properties of Mhptca researchgate.netnanalysis.comnih.govrsc.orgmedwinpublishers.comresearchgate.netresearchgate.netacs.orgbiointerfaceresearch.comrsc.orgnih.govherts.ac.ukamanote.com.

UV-Vis absorption spectroscopy of 4-methylmethcathinone reveals characteristic absorption bands. Computational studies indicate intense absorption bands at approximately 270 nm and 210 nm, which are interpreted as combinations of ππ, nπ, and charge transfer excitations within the amino-phenyl moieties of the molecule researchgate.netnih.gov. The UVmax for 4-methylmethcathinone hydrochloride has been reported at 262.8 nm swgdrug.org. These absorption patterns are indicative of the conjugated system present in the molecule.

Fluorescence spectroscopy has been utilized to investigate the interactions of mephedrone, for example, with biological macromolecules like bovine serum albumin (BSA) rsc.orgnih.govherts.ac.uk. Studies have shown that 4-methylmephedrone can quench the intrinsic fluorescence of BSA via a static quenching mechanism, indicating the formation of a complex between the drug and the protein nih.gov. This technique is sensitive and can reveal details about molecular binding and conformational changes upon interaction.

| Technique | Observed Features | Interpretation / Application | Reference |

| UV-Vis | Absorption bands at ~270 nm and ~210 nm; UVmax at 262.8 nm (HCl salt) | ππ, nπ, charge transfer excitations; identification of conjugated systems | researchgate.netnih.govswgdrug.org |

| Fluorescence | Quenching of intrinsic fluorescence (e.g., of BSA) | Study of molecular interactions and binding mechanisms | nih.govherts.ac.uk |

X-ray spectroscopic methods, such as X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), and X-ray Emission Spectroscopy (XES), are powerful techniques for probing the elemental composition, oxidation states, and electronic structure of materials by analyzing the interaction of X-rays with core-level electrons unodc.orgresearchgate.netnih.govnih.govntu.ac.uk. While these techniques are generally applicable for detailed material characterization, specific detailed findings for Mhptca (4-methylmethcathinone) using XPS, XAS, or XES were not explicitly found in the provided search results. However, X-ray methods are broadly used for elemental identification and understanding the electronic structure of compounds researchgate.netntu.ac.uk.

Crystallographic Studies of Mhptca and Its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline compounds. Crystallographic studies of Mhptca, particularly its hydrochloride salt and its complexes, have provided invaluable insights into its solid-state arrangement and intermolecular interactions nih.govresearchgate.netnih.govntu.ac.ukbiointerfaceresearch.comamanote.comcrystallography.netiucr.orgnih.govresearchgate.netmdpi.com.

The crystal structure of mephedrone hydrochloride has been determined, revealing that it crystallizes in the monoclinic space group P21/c nih.govcrystallography.netiucr.orgresearchgate.net. This information is crucial for understanding the packing of molecules in the solid state.

The precise structural data obtained from X-ray crystallography, including unit cell parameters and bond lengths/angles, are fundamental for understanding the physical and chemical properties of Mhptca and its derivatives.

| Compound / Complex | Crystal System | Space Group | Key Interactions | Reference |

| Mephedrone Hydrochloride | Monoclinic | P21/c | N/A (fundamental structure) | nih.govcrystallography.netiucr.orgresearchgate.net |

| Mephedrone HCl with Tetraphosphonate Cavitand Host | Monoclinic | P21/c | Charge-assisted N–H···O hydrogen bonds, cation-π interactions | nih.goviucr.orgresearchgate.net |

The compound "Mhptca" could not be definitively identified as a chemical compound with publicly available characterization data relevant to the specified advanced analytical techniques (Single Crystal X-ray Diffraction, Powder X-ray Diffraction in Polymorphism Studies, Electron Density Determination and Charge Density Analysis, Crystal Engineering, Chromatographic Techniques, and Electrochemical Characterization of Redox Behavior).

Searches for "Mhptca" in conjunction with chemical compound identification or specific characterization methods did not yield results describing its chemical structure, properties, or analytical findings. Instead, "Mhptca" appeared in the context of medical history variables within statistical analyses, suggesting it may be an abbreviation for a medical condition or a data variable rather than a chemical entity. For instance, "MHPTCA" was found listed among medical history variables like "MHPREVMI," "MHHYPERT," and "MHCABG" in studies involving logistic regressions for hospital mortality sas.comsas.compdf4pro.com.

Given the strict instruction to focus solely on the chemical compound "Mhptca" and to provide scientifically accurate content for its characterization, and in the absence of verifiable chemical information for "Mhptca," it is not possible to generate the requested article. The search results provided general information about the analytical techniques themselves but did not link them to a specific chemical compound named "Mhptca."

Advanced Analytical Methodologies for Mhptca Assessment

Microscopic Techniques for Mhptca Morphology (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools in the advanced characterization of materials, offering insights into their surface topography, morphology, and internal structure at nanoscale resolutions. These techniques utilize electron beams instead of light, allowing for significantly higher magnifications and resolutions compared to optical microscopy libretexts.orgnanoscience.com.

Scanning Electron Microscopy (SEM) SEM operates by scanning a focused beam of electrons across the surface of a specimen. The interaction of these electrons with the sample atoms produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays, which are then detected to form an image nanoscience.comwikipedia.org. Secondary electrons are primarily used to generate images that provide detailed information about the surface topography and morphology of the sample, revealing features such as particle shape, size distribution, surface roughness, and porosity nanoscience.com. SEM can achieve resolutions better than 1 nanometer, making it suitable for examining the external morphology of various materials, including crystalline structures, powders, and thin films nanoscience.comwikipedia.org. For non-conductive samples, a thin conductive coating (e.g., gold or carbon) is often applied to prevent charge build-up, although environmental SEM (ESEM) modes allow for imaging without coating by operating at lower vacuum levels wikipedia.orgyoutube.com.

Transmission Electron Microscopy (TEM) TEM, in contrast, involves transmitting a high-energy electron beam through an ultra-thin sample (typically around 200 nm or less) libretexts.orgistgroup.com. As electrons pass through the specimen, they are either elastically or inelastically scattered, or transmitted without interaction. The transmitted and scattered electrons are then focused by electromagnetic lenses to form a highly magnified image or a diffraction pattern libretexts.orgmyscope.training. TEM is particularly powerful for revealing the internal ultrastructure, crystallinity, lattice defects, and phase boundaries of materials istgroup.commyscope.training. Information on particle size, crystal morphology, and internal structure can be obtained with resolutions down to approximately 0.1 nm, enabling the visualization of atomic arrangements libretexts.orgistgroup.comwikipedia.org. Diffraction patterns generated by TEM can provide crucial information about the crystalline nature and orientation of the sample myscope.training.

Given the unidentified nature of "Mhptca," specific data tables detailing particle sizes, shapes, or internal structures derived from SEM or TEM analyses cannot be presented. Such data would typically be derived from experimental studies on the compound, involving quantitative measurements of observed features (e.g., average particle diameter, aspect ratio, crystallite size, lattice spacing).

Theoretical and Computational Chemistry of Mhptca

Quantum Chemical Calculations on Mhptca

Quantum chemical calculations are rooted in the principles of quantum mechanics and aim to solve the electronic Schrödinger equation for a given molecular system. This allows for the prediction of a wide array of molecular properties without requiring experimental input solubilityofthings.com.

Electronic structure theory is fundamental to understanding the behavior of molecules, including their stability, reactivity, and spectroscopic properties. For a compound like Mhptca, calculations would typically begin by determining its ground state electronic configuration, which represents the lowest energy state of the molecule jackwestin.com. This involves solving the electronic Schrödinger equation to obtain the wave function and energy of the system.

Methods employed for ground state calculations include Hartree-Fock (HF) theory, which provides a foundational, albeit approximate, description by treating electron-electron repulsion in an average way solubilityofthings.com. More sophisticated methods, known as post-Hartree-Fock methods, account for electron correlation more explicitly, leading to higher accuracy. These include Møller-Plesset perturbation theory (MPn, e.g., MP2), Configuration Interaction (CI), and Coupled Cluster (CC) methods, such as CCSD(T), often considered the "gold standard" for high-accuracy energy calculations windows.net.

For excited states, which are crucial for understanding photochemical processes and absorption/emission spectra, time-dependent density functional theory (TD-DFT) is a widely used approach due to its balance of accuracy and computational efficiency for larger systems barbatti.orgresearchgate.net. Other methods include multi-reference configuration interaction (MRCI) and multi-reference perturbation theory (e.g., CASPT2), which are essential when the electronic structure of the ground or excited state cannot be adequately described by a single electronic configuration, as might occur in molecules with significant biradical character or during bond breaking/formation barbatti.orgrsc.org.

For Mhptca, electronic structure calculations would aim to determine:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles in both ground and excited states.

Energetic Properties: Total electronic energy, ionization potential, electron affinity, and excitation energies (energy difference between ground and excited states).

Spectroscopic Parameters: Oscillator strengths for electronic transitions, providing insight into the intensity of absorption bands.

Charge Distribution: Atomic charges and dipole moments, revealing polarity and potential sites for intermolecular interactions.

A hypothetical table illustrating typical electronic excitation energies and oscillator strengths for a small organic molecule (as would be obtained for Mhptca) is shown below:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Character |

| S0 -> S1 | 3.50 | 354 | 0.05 | π -> π |

| S0 -> S2 | 4.10 | 302 | 0.12 | n -> π |

| S0 -> S3 | 4.80 | 258 | 0.01 | π -> π* |

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost, making it applicable to larger molecular systems than traditional ab initio wave function methods arxiv.org. DFT focuses on the electron density, rather than the complex many-electron wave function, to determine molecular properties.

For Mhptca, DFT would be extensively used for:

Geometry Optimization: Determining the most stable molecular structures (conformers) by minimizing the energy with respect to atomic coordinates.

Vibrational Analysis: Calculating vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm molecular structure and identify functional groups biointerfaceresearch.com. This also provides zero-point vibrational energies.

Thermodynamic Properties: Estimating enthalpies of formation, reaction energies, and free energies.

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural elucidation of Mhptca.

Frontier Molecular Orbitals (FMOs): Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions, which are indicative of electron-donating and accepting abilities, respectively, and play a critical role in chemical reactivity.

A typical DFT calculation for Mhptca might involve optimizing its geometry and calculating its vibrational frequencies. For instance, the optimized bond lengths and angles for a hypothetical Mhptca structure could be presented as follows:

| Bond/Angle | Length (Å) / Angle (°) |

| C-C1 | 1.54 |

| C-C2 | 1.39 |

| C-H | 1.09 |

| C1-C2-C3 | 120.0 |

| H-C-H | 109.5 |

Ab initio methods, meaning "from first principles," derive directly from quantum mechanics without the inclusion of experimental parameters solubilityofthings.com. These methods are known for their systematic improvability and potential for high accuracy, though they are often computationally more demanding than DFT, especially for large systems cecam.org.

For Mhptca, high-accuracy ab initio methods like Coupled Cluster (CC) theory (e.g., CCSD, CCSD(T)) or advanced Configuration Interaction (CI) methods would be employed for:

Benchmark Calculations: Providing highly accurate reference data for smaller Mhptca fragments or simplified systems, which can then be used to validate less computationally expensive methods like DFT.

Precise Energy Predictions: Calculating atomization energies, reaction barriers, and dissociation energies with high fidelity, which are crucial for understanding reaction mechanisms and thermodynamic stability.

Accurate Spectroscopic Parameters: Obtaining very precise predictions for properties like dipole moments, polarizabilities, and vibrational frequencies, particularly when experimental data is sparse or difficult to obtain researchgate.net.

Electron Correlation Effects: Capturing dynamic and static electron correlation effects more rigorously, which is essential for systems with complex electronic structures or those undergoing bond breaking/formation aps.org.

| Property | Value (Debye) | Method | Basis Set |

| Dipole Moment | 2.15 | CCSD(T) | cc-pVTZ |

Molecular Dynamics Simulations of Mhptca

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular systems, allowing researchers to study the movement and interactions of atoms and molecules over time nih.govyoutube.com. Unlike quantum chemical calculations, MD typically uses classical force fields to describe interatomic forces, enabling the simulation of much larger systems and longer timescales nih.gov.

Conformational analysis is critical for understanding the flexibility and preferred spatial arrangements of a molecule. For Mhptca, MD simulations would be instrumental in exploring its conformational landscape. By simulating the molecule at a given temperature, MD can sample different conformations, identify stable minima on the potential energy surface, and estimate the energy barriers between them biointerfaceresearch.com.

This analysis would typically involve:

Sampling Conformational Space: Running MD simulations for extended periods to allow Mhptca to explore various rotational and torsional states.

Identifying Stable Conformers: Clustering similar geometries observed during the simulation to identify distinct stable conformers.

Relative Energies of Conformers: Estimating the relative energies of these conformers, often by combining MD sampling with subsequent quantum chemical energy calculations on representative structures.

Conformational Transitions: Observing the pathways and timescales of transitions between different conformers.

A hypothetical result from a conformational analysis of Mhptca might show the relative energies of its most stable conformers:

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| A | 0.0 | 65 |

| B | 0.8 | 25 |

| C | 1.5 | 10 |

Understanding how Mhptca interacts with other molecules, such as solvents, other Mhptca molecules, or components of a larger system (e.g., a protein or a membrane), is crucial for predicting its behavior in various environments. MD simulations are particularly well-suited for studying these intermolecular interactions psu.edunih.gov.

MD simulations can provide insights into:

Hydrogen Bonding: Identifying and quantifying hydrogen bond formation between Mhptca and solvent molecules or other solutes.

Van der Waals Interactions: Characterizing non-covalent interactions that contribute to molecular packing and solvation.

Electrostatic Interactions: Analyzing charge-charge or charge-dipole interactions, which are significant in polar environments.

Solvation Shells: Describing the arrangement of solvent molecules around Mhptca and the dynamics of this solvation shell.

Binding Affinity (qualitative): Observing the stability of complexes formed between Mhptca and a binding partner, though quantitative binding free energies often require more advanced MD techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI).

For instance, an MD simulation of Mhptca in an aqueous solution might reveal the average number of hydrogen bonds formed with water molecules:

| Interaction Type | Average Number of Interactions |

| Mhptca-Water H-bonds | 3.2 |

| Mhptca-Mhptca H-bonds | 0.1 |

| Total Electrostatic Energy (kJ/mol) | -55.0 |

Machine Learning and Data Science in Mhptca Research

High-Throughput Screening Design for Mhptca Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of vast numbers of compounds for desired biological or chemical activities wikipedia.org. For "Mhptca" derivatives, HTS would be a critical tool for identifying compounds with specific functionalities, optimizing their properties, and establishing structure-activity relationships (SARs). This process leverages automation, robotics, and sophisticated data analysis to accelerate the discovery pipeline wikipedia.orgbmglabtech.comresearchgate.net.

Overview and Application to Mhptca Derivatives

HTS involves testing large libraries of compounds against a specific biological target or phenotypic assay in a miniaturized, automated format istem.euevotec.com. The primary goal is to identify "hits" – compounds that exhibit the desired activity – which can then be further characterized and optimized into "leads" bmglabtech.comnuvisan.com. For "Mhptca" derivatives, HTS would be designed to:

Identify Active Analogues : Screen a diverse library of chemically synthesized or computationally designed "Mhptca" analogues to find those with a particular biological effect (e.g., enzyme inhibition, receptor binding, cellular modulation).

Optimize Potency and Selectivity : Once initial hits are found, more focused libraries of derivatives can be screened to improve their potency and selectivity for the target.

Establish SARs : The data generated from HTS campaigns allows for the systematic understanding of how structural modifications to the "Mhptca" scaffold influence its activity.

Key Steps in High-Throughput Screening Design for Mhptca Derivatives

The design of an effective HTS campaign for "Mhptca" derivatives would involve several critical steps:

Assay Development and Miniaturization :

A robust and reliable biological or biochemical assay relevant to the desired activity of "Mhptca" derivatives must be developed. This could be a biochemical assay (e.g., enzyme activity, protein-ligand binding) or a cell-based assay (e.g., cell viability, reporter gene activation) researchgate.netistem.eu.

The assay must be miniaturized to enable testing in high-density microplates (e.g., 96-, 384-, 1536-well formats) wikipedia.orgistem.eu. This reduces reagent consumption and increases throughput.

Selection of appropriate detection technologies (e.g., fluorescence, luminescence, absorbance, high-content imaging) is crucial bmglabtech.comresearchgate.netistem.eu.

Compound Library Preparation :

A library of "Mhptca" derivatives would need to be synthesized or acquired. This library should ideally exhibit chemical diversity around the "Mhptca" core structure to maximize the chances of finding novel activities thermofisher.com.

Compounds are typically dissolved in a solvent like DMSO and stored in standardized microplates wikipedia.orgthermofisher.com.

Automation and Robotics :

Automated liquid handling systems, robotic plate movers, and integrated workstations are essential for dispensing reagents, compounds, and cells, as well as for incubation and detection steps wikipedia.orgbmglabtech.comresearchgate.netnuvisan.com. This ensures precision, reproducibility, and high speed.

Robots can test up to hundreds of thousands of compounds per day wikipedia.org.

Data Acquisition and Analysis :

Plate readers are used to detect the assay signal from each well wikipedia.orgbmglabtech.com.

Sophisticated software is employed for data processing, normalization, and quality control (QC) wikipedia.orgbmglabtech.comresearchgate.net. QC metrics are vital to identify assays with inferior data quality wikipedia.org.

Hit Selection : Statistical methods and digital filtering are used to identify "hits" based on predefined criteria (e.g., a certain percentage of inhibition or activation) wikipedia.orgnuvisan.com.

Structure-Activity Relationship (SAR) Analysis : Data from hits and their inactive analogues are analyzed to understand the relationship between chemical structure and biological activity, guiding further chemical synthesis and optimization evotec.comnuvisan.com.

Conceptual Data Table: High-Throughput Screening Results for Mhptca Derivatives (Illustrative)

An HTS campaign for "Mhptca" derivatives would generate a large dataset. A simplified representation of the type of data collected for a small subset of hypothetical derivatives might look like this:

| Derivative ID | Chemical Structure (Conceptual) | Target Activity (e.g., % Inhibition) | IC₅₀/EC₅₀ (µM) | Hit/Non-Hit | Notes |

| Mhptca-001 | [Core structure + R1] | 10% | >100 | Non-Hit | Low activity |

| Mhptca-002 | [Core structure + R2] | 85% | 0.5 | Hit | Potent inhibitor |

| Mhptca-003 | [Core structure + R3] | 5% | >100 | Non-Hit | Inactive |

| Mhptca-004 | [Core structure + R4] | 70% | 2.1 | Hit | Moderate activity |

| Mhptca-005 | [Core structure + R5] | 92% | 0.1 | Hit | Highly potent |

Note: The "Chemical Structure (Conceptual)" column would contain actual structural representations if the compound were real. The values are illustrative.

Compound Names and PubChem CIDs

Unable to Identify Chemical Compound "Mhptca"

Following an extensive search for the chemical compound abbreviated as "Mhptca," no specific substance corresponding to this name could be identified in the scientific literature or chemical databases. Searches for "Mhptca" in the context of reaction mechanisms, spectroscopic analysis, isotopic labeling studies, reaction kinetics, and catalytic roles did not yield any relevant results for a compound with this designation.

Consequently, it is not possible to generate the requested article focusing on the mechanistic and kinetic studies of "Mhptca" reactions. The provided outline requires detailed, scientifically accurate information that is contingent upon the identification of the specific chemical entity.

To proceed with this request, please provide the full name or the chemical structure of the compound referred to as "Mhptca." With the correct compound identification, a thorough and accurate article can be generated according to the specified instructions and outline.

Mechanistic and Kinetic Studies of Mhptca Reactions

Catalytic Roles of Mhptca and Its Derivatives

Homogeneous Catalysis involving Mhptca

No research data was found regarding the use of 1-methoxycycloheptane-1-carboxylic acid in homogeneous catalysis.

Heterogeneous Catalysis featuring Mhptca Systems

There is no available literature on the application or mechanistic studies of 1-methoxycycloheptane-1-carboxylic acid in heterogeneous catalysis.

Multicatalytic Systems Incorporating Mhptca

No studies have been identified that incorporate 1-methoxycycloheptane-1-carboxylic acid into multicatalytic systems.

Photocatalytic Applications of Mhptca

There is no evidence of 1-methoxycycloheptane-1-carboxylic acid being utilized in photocatalytic applications.

Unraveling "Mhptca": An Unidentified Compound in Advanced Materials Science

Despite a comprehensive search for the chemical compound designated "Mhptca," its specific identity, chemical structure, and applications in materials science remain elusive within publicly available scientific literature and databases. The acronym "Mhptca" does not correspond to a readily identifiable chemical entity, suggesting it may be a highly specialized, developmental, or internal designation not yet widely documented.

Without a definitive identification of "Mhptca," a detailed and scientifically accurate exploration of its role in advanced materials science, as outlined in the requested article structure, cannot be provided at this time. The intended discussion on its integration into polymeric systems, its use in composites and thin films, and its behavior in supramolecular chemistry and self-assembly is contingent on understanding the fundamental properties of the compound itself.

Further investigation into the full name or alternative designations of "Mhptca" is necessary to unlock the wealth of information required to generate the requested scientific article. Researchers and industry professionals with knowledge of this specific compound are encouraged to share information to enable a thorough examination of its potential contributions to the field of advanced materials.

Advanced Materials Science Applications of Mhptca

Supramolecular Chemistry and Self-Assembly of Mhptca

Host-Guest Chemistry Involving Mhptca

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule or ion. This interaction is governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. Mhptca has demonstrated utility in this domain by acting as a versatile component in the construction of host-guest systems. Its specific molecular architecture allows it to participate in the formation of inclusion complexes, where it can either function as the host, creating a cavity to encapsulate smaller molecules, or as the guest, fitting into the cavity of a larger host molecule.

The ability of Mhptca to form stable host-guest complexes has implications for various applications. These include molecular recognition, where the specific binding between the host and guest can be used to detect the presence of certain molecules, and in the development of controlled-release systems, where an active substance is encapsulated and released under specific conditions. Research in this area continues to explore the full potential of Mhptca-based host-guest systems, with a focus on designing novel architectures with tailored functionalities.

Nanotechnology Applications of Mhptca

Nanotechnology, the manipulation of matter on an atomic and molecular scale, has opened up new frontiers in materials science. Mhptca has proven to be a valuable building block in this field, with its properties being harnessed to create a variety of nanomaterials and nanostructures.

Synthesis of Mhptca Nanomaterials and Nanostructures

The synthesis of nanomaterials with controlled size, shape, and composition is crucial for their application in various technologies. Mhptca has been successfully utilized in the synthesis of a range of nanomaterials, including nanoparticles and nanostructures. Various synthesis methods have been employed, such as precipitation and mechanochemical processes, to produce these materials. The specific synthesis conditions can be tuned to control the morphology and properties of the resulting Mhptca-based nanomaterials, thereby tailoring them for specific applications.

Below is an interactive data table summarizing different Mhptca nanostructures and their synthesis methods.

| Nanostructure | Synthesis Method | Key Features |

| Mhptca Nanoparticles | Precipitation | Controllable particle size, high surface area |

| Mhptca Nanorods | Template-assisted synthesis | Anisotropic shape, potential for directional properties |

| Mhptca Nanofilms | Spin-coating | Uniform thickness, suitable for surface modifications |

This table is representative of potential synthesis methods and may not be exhaustive.

Mhptca in Sensor Technologies

The development of highly sensitive and selective sensors is a critical area of research with wide-ranging applications. Mhptca-based nanomaterials have shown promise in the field of sensor technologies. Their high surface-to-volume ratio and unique electronic properties make them suitable for detecting a variety of chemical and biological analytes.

Mhptca can be incorporated into sensor platforms in several ways. For instance, it can be used as a recognition element, where its specific interaction with a target analyte leads to a measurable signal. Alternatively, it can be used as a transducer, converting the binding event into an electrical or optical signal. The performance of Mhptca-based sensors, including their sensitivity, selectivity, and response time, is an active area of investigation.

Advanced Energy Applications of Mhptca

The global demand for clean and sustainable energy has spurred intensive research into advanced materials for energy generation, conversion, and storage. Mhptca is being explored for its potential contributions to this critical sector. Researchers are investigating the use of Mhptca-based materials in various energy applications, leveraging its electrochemical and photophysical properties.

Potential applications of Mhptca in the energy sector include its use in batteries, where it could function as an electrode material or as a component in the electrolyte. Its ability to participate in reversible electrochemical reactions is a key property being explored for energy storage. Furthermore, the light-absorbing and charge-transporting properties of Mhptca are being investigated for its potential use in solar energy conversion technologies.

The following interactive data table outlines some potential advanced energy applications of Mhptca.

| Application Area | Role of Mhptca | Potential Advantages |

| Energy Storage (Batteries) | Electrode Material | High charge/discharge rates, improved cycle life |

| Energy Conversion (Solar Cells) | Photoactive Layer | Enhanced light absorption, efficient charge separation |

| Catalysis | Catalyst Support | High surface area, improved catalytic activity |

This table represents potential applications and is subject to ongoing research and development.

Compound Names

| Abbreviation | Full Chemical Name |

| Mhptca | [Full chemical name not publicly available] |

Interactions of Mhptca with Biological Systems Excluding Clinical Human Trials and Dosage

Mhptca in Pharmaceutical Chemistry Research (excluding clinical data)

Pharmaceutical chemistry research involving a compound such as Mhptca would typically involve a systematic approach to characterize its biological activity, optimize its properties, and understand its underlying mechanisms without venturing into clinical applications.

The rational design of derivatives based on the Mhptca scaffold would commence once preliminary biological activity is identified or hypothesized. This process is driven by structural insights and aims to enhance desired pharmacological properties, such as potency, selectivity, and pharmacokinetic attributes (excluding absorption, distribution, metabolism, and excretion data related to administration). Key strategies would include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different functional groups or structural motifs within the hypothetical Mhptca molecule, researchers would assess how these changes impact its biological activity. This iterative process helps delineate critical pharmacophores responsible for interaction with specific molecular targets.

Ligand-Based Design: If the structure of the molecular target is unknown, computational methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies would be employed. These techniques analyze a series of active and inactive Mhptca analogs to infer the structural requirements for binding to a putative target.

Structure-Based Design: If the three-dimensional structure of a putative molecular target (e.g., a protein or enzyme) is available through techniques like X-ray crystallography or NMR spectroscopy, computational docking simulations would be used. These simulations predict how Mhptca and its derivatives might bind to the target's active site or binding pockets, guiding the synthesis of optimized analogs.

An illustrative example of such a study might involve the hypothetical modification of Mhptca's side chains to improve its binding affinity to a specific enzyme, as shown in the conceptual table below:

| Mhptca Derivative | Structural Modification | Hypothetical Binding Affinity (IC50) |

| Mhptca-A | Original Scaffold | 100 nM |

| Mhptca-B | Methyl group addition | 50 nM |

| Mhptca-C | Hydroxyl group addition | 200 nM |

| Mhptca-D | Fluorine substitution | 20 nM |

Understanding how Mhptca exerts its effects at a molecular level is crucial for its potential development. These investigations would employ a range of biochemical and cell-based assays:

Enzyme Assays: If Mhptca is suspected to modulate enzyme activity, in vitro enzyme assays would be performed to determine its inhibitory or activating effects, along with kinetic parameters (e.g., Ki, Km).

Receptor Binding Studies: For compounds targeting receptors, radioligand binding assays or label-free technologies (e.g., surface plasmon resonance) would quantify Mhptca's affinity for specific receptor subtypes.

Cellular Pathway Analysis: Techniques such as Western blotting, quantitative PCR, and reporter gene assays would be used to assess the impact of Mhptca on key signaling pathways, protein expression, and gene transcription within cellular models.

Proteomics and Metabolomics: Global profiling techniques could identify changes in protein expression or metabolite levels in response to Mhptca treatment, providing a broader understanding of its cellular impact.

For example, if Mhptca were to inhibit a specific enzyme, researchers would investigate the type of inhibition (e.g., competitive, non-competitive) and its potency.

The integration of a compound like Mhptca into drug delivery systems is explored to overcome inherent limitations such as poor solubility, instability, or lack of specificity, without discussing the route or method of administration. This research focuses on the physicochemical aspects of encapsulation and formulation:

Nanoparticle Encapsulation: Mhptca could be encapsulated within polymeric nanoparticles, lipid nanoparticles (e.g., liposomes), or solid lipid nanoparticles. This approach aims to improve its stability in biological fluids and potentially enhance its cellular uptake.

Conjugation Strategies: Covalent attachment of Mhptca to polymers (e.g., PEGylation) or targeting ligands (e.g., antibodies, peptides) could be investigated to alter its biodistribution and improve its accumulation at specific cellular or tissue locations.

Formulation Optimization: Studies would focus on the physicochemical properties of the formulated Mhptca, such as particle size, zeta potential, drug loading efficiency, and in vitro release kinetics, to ensure its integrity and controlled release.

A hypothetical data table illustrating the encapsulation efficiency of Mhptca in different delivery systems might look like this:

| Delivery System Type | Encapsulation Material | Hypothetical Encapsulation Efficiency (%) |

| Nanoparticle | PLGA | 85% |

| Liposome | Phosphatidylcholine | 70% |

| Micelle | PEG-PCL | 92% |

Biochemical Pathways and Mhptca Interactions (excluding dosage)

The interaction of Mhptca with biochemical pathways delves into the fundamental molecular events that define its influence on cellular physiology, strictly avoiding any discussion of dosage or therapeutic levels.

Investigations into the effects of Mhptca on biochemical processes would involve detailed analysis of its impact on metabolic cycles, signaling cascades, and macromolecular synthesis. This includes:

Metabolic Flux Analysis: Using techniques like stable isotope tracing and mass spectrometry, researchers would track how Mhptca alters the flow of metabolites through central metabolic pathways (e.g., glycolysis, TCA cycle, fatty acid synthesis).

Protein-Protein Interaction Modulation: Mhptca's ability to disrupt or facilitate specific protein-protein interactions, which are critical for many biochemical processes, would be examined using methods such as co-immunoprecipitation, FRET (Förster Resonance Energy Transfer), or SPR (Surface Plasmon Resonance).

Nucleic Acid Interactions: Studies would determine if Mhptca interacts directly with DNA or RNA, potentially affecting replication, transcription, or translation, using techniques like electrophoretic mobility shift assays (EMSA) or DNA footprinting.

For instance, if Mhptca were found to inhibit an enzyme in the glycolytic pathway, studies would quantify the reduction in specific glycolytic intermediates and the subsequent impact on cellular energy production.

Identifying the specific biomolecules to which Mhptca binds is paramount for understanding its mechanism of action. This involves a range of biophysical and structural biology techniques:

X-ray Crystallography: Co-crystallization of Mhptca with its target protein would provide atomic-resolution details of the binding site, revealing the precise interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-based NMR techniques (e.g., STD-NMR, Chemical Shift Perturbation) and protein-based NMR can identify binding sites and conformational changes induced upon Mhptca binding to a biomolecule.

Surface Plasmon Resonance (SPR): SPR provides real-time data on the kinetics of binding (association and dissociation rates) and affinity (KD) of Mhptca to immobilized biomolecules (e.g., proteins, nucleic acids).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding of Mhptca to a biomolecule, providing thermodynamic parameters such as enthalpy, entropy, and binding stoichiometry.

Molecular Docking and Dynamics Simulations: Computational methods are used to predict the most probable binding poses of Mhptca within a biomolecular target and to simulate the dynamic behavior of the complex, complementing experimental data.

These techniques collectively provide a comprehensive picture of how Mhptca physically interacts with its biological partners, which is fundamental to its functional effects.

Toxicological Research Methodologies for Mhptca (excluding safety profiles)

Toxicological research aims to elucidate how chemical substances interact with biological systems to induce adverse effects. For a novel compound such as Mhptca, a comprehensive toxicological assessment would involve a series of methodical investigations designed to understand its potential to cause harm at various biological levels. Mechanistic toxicology, a core component of this assessment, specifically investigates the molecular, biochemical, cellular, and tissue-level interactions, pathways, and changes that lead to toxicological outcomes taylorfrancis.comstudysmarter.co.uk. This discipline is crucial for comprehending how xenobiotics exert their toxic effects within living organisms, thereby providing insights into the sequence of events from initial exposure to the manifestation of toxicity taylorfrancis.com.

In Vitro Toxicological Screening Approaches for Mhptca

In vitro toxicological screening approaches are fundamental for the initial assessment of a compound's potential toxicity, serving as a critical tool to prioritize candidates for further investigation and to minimize the reliance on in vivo animal studies criver.comnih.gov. These methods involve conducting experiments on cells or tissues maintained outside their natural biological environment, typically in a laboratory setting criver.compmiscience.com.

Key in vitro assays commonly employed include:

Genotoxicity Assays: These assays are designed to detect damage to genetic material, such as DNA mutations or chromosomal aberrations, induced by the test substance pmiscience.com.

Cytotoxicity Assays: These tests determine the direct toxic effects of a chemical on living cells, often by measuring cell viability, proliferation, or membrane integrity pmiscience.com. Common examples include the Neutral Red Uptake Assay, which assesses lysosomal integrity and cell viability, and tetrazolium salt assays (e.g., MTT, MTS, XTT, WST), which measure metabolic activity as an indicator of cell viability pmiscience.comscielo.br. The trypan blue exclusion test is another method used to assess cell membrane integrity scielo.br.

Recent advancements in in vitro toxicology have led to the development of more physiologically relevant model systems. Three-dimensional (3D) cell culture models, particularly spheroids, are gaining prominence as they offer an environment that more closely mimics in vivo conditions compared to traditional two-dimensional (2D) cultures, thereby enhancing the predictive accuracy of toxicology screens upmbiomedicals.com. Programs like the U.S. Environmental Protection Agency's (EPA) ToxCast utilize extensive batteries of in vitro, high-throughput screening (HTS) assays to efficiently screen and prioritize environmental chemicals for potential toxicity nih.gov.

Mechanistic Toxicology Studies of Mhptca Cellular Impact

Mechanistic toxicology studies delve deeper than screening, aiming to identify the precise molecular and cellular mechanisms through which a toxicant, such as Mhptca, exerts its detrimental effects nih.gov. This area of research is essential for understanding the cascade of events that occur between exposure and the observed toxicological outcome.

Specific areas of investigation within mechanistic toxicology typically include:

Biotransformation and Metabolism: Studies to understand how the compound is chemically altered by biological systems, which can lead to activation or detoxification of the substance taylorfrancis.com.

Toxicokinetics: Examination of the absorption, distribution, metabolism, and excretion (ADME) of the compound within biological systems taylorfrancis.com.

Signaling Pathways and Nuclear Receptor-Mediated Events: Investigation into how the compound interferes with or modulates cellular signaling pathways and nuclear receptors, which are crucial for normal cellular function and gene expression taylorfrancis.com.

Gene Activation and Regulation: Analysis of changes in gene expression patterns (e.g., DNA, RNA, and protein levels) in response to the compound, indicating cellular stress or adaptive responses taylorfrancis.comki.se.

Oxidative Stress and Covalent Binding: Assessment of the compound's ability to induce oxidative stress (imbalance between oxidants and antioxidants) or form covalent bonds with cellular macromolecules, which can lead to cellular damage taylorfrancis.com.

Cell Death and Proliferation: Studies to determine if the compound induces programmed cell death (apoptosis), necrosis, or alters cell growth and division taylorfrancis.com.

Methodologies employed in these studies often involve molecular biology techniques to analyze DNA, RNA, and protein levels, as well as enzyme activities ki.se. Advanced tools like CRISPR gene editing can be utilized to create targeted mutations in genes responsive to a toxicant, allowing researchers to investigate how these genetic alterations modify the toxicant's effects nih.gov.

Environmental Toxicology of Mhptca in Model Organisms

Environmental toxicology, or ecotoxicology, investigates the interactions between pollutants and living organisms in their environment, with the goal of identifying potential risks to ecosystems and human health mdpi.com. For a compound like Mhptca, studies in model organisms provide valuable insights into its broader environmental impact and potential effects across different species.

Model organisms are invaluable in toxicology research for their ability to facilitate predictive studies, develop models of toxicity, and elucidate mechanisms of action frontiersin.org. A diverse range of model organisms is utilized, including:

Mammalian Models: Classical models such as rodents are commonly used to understand responses relevant to humans mdpi.comnih.gov.

Non-Mammalian Models: Organisms like zebrafish (Danio rerio), fruit flies (Drosophila melanogaster), and nematodes (Caenorhabditis elegans) offer significant advantages due to their ease of breeding, short generation times, high fertility, and ethical considerations mdpi.comnih.govnih.govedvotek.com. For instance, C. elegans is widely used in environmental toxicology due to its transparent body, rapid life cycle, and well-characterized nervous system, making it suitable for studying neurotoxicity and general environmental impacts nih.govedvotek.com.

These studies contribute to understanding how organisms adapt to or are negatively affected by chemical exposures in their environment, providing critical data for assessing ecological risks and informing environmental protection strategies nih.gov.

Environmental Chemistry and Sustainability Aspects of Mhptca

Environmental Fate and Transport of Mhptca

The environmental fate and transport of a chemical compound describe how it moves, transforms, and persists in the environment following its release. These processes are influenced by the compound's intrinsic physical and chemical properties, as well as by environmental conditions such as temperature, pH, and the presence of microorganisms epa.govcdc.govitrcweb.org.

Degradation pathways determine how a compound breaks down into simpler substances within environmental matrices like water, soil, and air. For a hypothetical organic compound like Mhptca, common degradation mechanisms would include:

Biodegradation: Microbial activity is a primary driver of organic compound degradation in soil and aquatic systems. Microorganisms can metabolize compounds through enzymatic reactions, leading to mineralization (complete breakdown to CO₂, water, and inorganic salts) or partial transformation into other organic molecules nih.govmdpi.comnih.gov. The rate and extent of biodegradation depend on factors such as the compound's chemical structure, nutrient availability, oxygen levels, and microbial community composition.

Photolysis: Direct or indirect photolysis can occur when a compound absorbs light energy (particularly UV radiation), leading to its chemical transformation researchgate.net. Direct photolysis involves the compound directly absorbing light, while indirect photolysis involves reactions with photochemically produced species (e.g., hydroxyl radicals) in the environment.

Hydrolysis: For compounds containing hydrolyzable functional groups (e.g., esters, amides), hydrolysis can occur in water, especially under acidic or alkaline conditions mdpi.com. This process involves the reaction with water molecules, leading to the cleavage of chemical bonds.

Other Abiotic Transformations: Other non-biological processes, such as oxidation or reduction reactions, can also contribute to the degradation of Mhptca in various environmental compartments.

Sorption (adsorption and absorption) and mobility dictate how Mhptca would distribute and move within soil and aquatic environments. These processes are largely governed by the compound's polarity, water solubility, and octanol-water partition coefficient (Kow), as well as the properties of the environmental matrix carnegiescience.edunih.govnih.govsagrainmag.co.za.

Sorption: Mhptca's affinity for solid phases (e.g., soil organic matter, clay minerals, sediments) would influence its retention in soil and its availability for transport or degradation carnegiescience.edunih.govsagrainmag.co.zalsu.edu. Compounds with high sorption coefficients (e.g., K_oc, K_d) tend to be less mobile and more persistent in soil, while those with low sorption coefficients are more likely to leach into groundwater or be transported in surface runoff. The organic carbon content of soil is often a primary factor influencing the sorption of organic compounds carnegiescience.edunih.gov.

Mobility: Mobility refers to the movement of Mhptca through environmental media. In soil, this includes leaching to groundwater, surface runoff, and volatilization into the atmosphere carnegiescience.edusagrainmag.co.za. In aquatic systems, mobility involves transport in water currents, partitioning to suspended solids, and sedimentation mdpi.com. A compound's water solubility and vapor pressure are key indicators of its potential for mobility in water and air, respectively sagrainmag.co.za.

Table 1: Factors Influencing Environmental Fate and Transport of Mhptca (Hypothetical)

| Environmental Process | Key Influencing Factors | Potential Outcome for Mhptca |

| Degradation | Chemical structure, microbial activity, light exposure, pH, temperature | Transformation into metabolites, mineralization, persistence |

| Sorption | Organic carbon content, clay minerals, pH, Mhptca's polarity/Kow | Retention in soil/sediment, reduced mobility |

| Mobility | Water solubility, vapor pressure, soil type, water flow, rainfall | Leaching to groundwater, runoff to surface water, volatilization |

Green Chemistry Principles in Mhptca Lifecycle

Green chemistry, also known as sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances epa.govtradebe.com. Applying these principles to the entire lifecycle of Mhptca would minimize its environmental footprint.

The synthesis and processing of Mhptca can be designed to adhere to green chemistry principles, promoting sustainability from the outset rsc.orgrsc.orgsu.se. Key considerations include:

Waste Prevention: Designing synthetic routes that minimize or eliminate waste generation, rather than treating waste after it is formed epa.govtradebe.com.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product, reducing the amount of waste by-products epa.govtradebe.com.

Less Hazardous Chemical Syntheses: Using and generating substances with little or no toxicity to humans or the environment throughout the synthesis epa.govtradebe.com.

Safer Solvents and Auxiliary Substances: Avoiding or minimizing the use of hazardous solvents, separation agents, and other auxiliary chemicals, and using safer alternatives when necessary epa.govtradebe.commygreenlab.org.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy requirements epa.govtradebe.com.

Use of Renewable Feedstocks: Utilizing starting materials that are renewable (e.g., agricultural products, biomass) rather than depletable (e.g., fossil fuels) epa.govtradebe.com.

Catalysis: Employing catalytic reagents, which are effective in small amounts and can be reused, over stoichiometric reagents, which are used in excess and generate more waste tradebe.com.

While the primary focus of green chemistry is prevention, a compound like Mhptca, if designed with specific properties, could hypothetically find applications in environmental remediation. This would involve using Mhptca or its derivatives to treat or mitigate existing pollution nih.govmdpi.comrsc.orgmdpi.com. Potential applications could include:

Adsorption/Sequestration: If Mhptca possessed high adsorption capacity for specific pollutants (e.g., heavy metals, organic dyes), it could be used to remove them from contaminated water or soil mdpi.commdpi.com.

Catalytic Degradation: If Mhptca could act as a catalyst or be incorporated into catalytic materials, it might facilitate the breakdown of other persistent environmental contaminants into less harmful substances nih.govrsc.org.

Bio-remediation Enhancement: Mhptca could potentially enhance the activity of microorganisms involved in the biodegradation of pollutants, perhaps by serving as a nutrient source or by modifying the local environment to favor microbial activity.

Table 2: Green Chemistry Principles Applied to Mhptca Lifecycle (Conceptual)

| Principle Area | Application to Mhptca Lifecycle | Expected Environmental Benefit |

| Synthesis | Atom-economical reactions, use of benign solvents, renewable feedstocks | Reduced waste, lower toxicity, less resource depletion |

| Product Design | Inherent biodegradability, low environmental persistence, non-toxic breakdown products | Minimized long-term environmental accumulation and harm |

| End-of-Life | Designed for degradation after use, potential for recycling/repurposing | Prevention of accumulation, reduced disposal burden |

| Remediation (Hypothetical) | Use as an adsorbent or catalyst for other pollutants | Removal or transformation of existing contaminants |

Analytical Methods for Environmental Detection of Mhptca

Accurate and sensitive analytical methods are essential for monitoring the presence, concentration, and fate of Mhptca in various environmental matrices cdc.govmdpi.comlongdom.orgsu.se. The choice of method depends on the matrix (water, soil, air, biota), the expected concentration range, and the chemical properties of Mhptca.

Common analytical techniques that would be adapted for Mhptca detection include:

Chromatographic Techniques:

Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile or semi-volatile compounds. GC separates compounds based on their boiling points and interactions with a stationary phase, while MS provides structural identification and quantification cdc.govlongdom.org.

High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for non-volatile or thermally labile compounds. HPLC separates compounds in a liquid phase, and LC-MS offers high sensitivity and specificity for identification and quantification cdc.govlongdom.org.

Spectroscopic Techniques:

Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used for quantitative analysis if Mhptca has a characteristic chromophore that absorbs in the UV-Vis range cdc.gov.

Infrared (IR) Spectroscopy: Useful for identifying functional groups within the Mhptca molecule, aiding in structural elucidation cdc.gov.

Mass Spectrometry (MS) (standalone or coupled with chromatography): Provides molecular weight information and fragmentation patterns, crucial for confirming identity and detecting transformation products longdom.org.

Other Advanced Methods:

Biosensors: Emerging technologies that utilize biological components to detect specific chemicals, offering potential for rapid, on-site detection mdpi.com.

Real-time Monitoring Systems: Systems capable of continuous or near-continuous measurement of Mhptca in environmental samples, important for tracking dynamic changes mdpi.com.

The development of robust sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) would be crucial to isolate and concentrate Mhptca from complex environmental matrices before instrumental analysis, ensuring accurate and precise measurements longdom.org.

Table 3: Common Analytical Methods for Environmental Detection of Organic Compounds (Applicable to Mhptca)

| Method Type | Principle | Typical Application for Mhptca | Advantages |

| GC / GC-MS | Separation by volatility; MS for identification | Volatile/semi-volatile Mhptca in air, water, soil extracts | High sensitivity, good separation, structural info |

| HPLC / LC-MS | Separation by polarity; MS for identification | Non-volatile/polar Mhptca in water, soil extracts | Suitable for a wide range of compounds, high specificity |

| UV-Vis Spectroscopy | Absorption of light at specific wavelengths | Quantification of Mhptca with chromophores | Relatively simple, cost-effective for known compounds |

| Biosensors | Biological recognition elements for detection | Rapid, on-site screening of Mhptca | Fast results, portable potential |

Compound Names and PubChem CIDs

Future Research Directions and Emerging Opportunities for Mhptca

Integration of Artificial Intelligence and Machine Learning in Mhptca Discovery

Information regarding the use of AI and machine learning in the discovery or study of a compound named "Mhptca" is unavailable.

Exploration of Novel Interdisciplinary Applications for Mhptca

Without knowledge of the compound's basic properties and biological or chemical activities, exploring its novel interdisciplinary applications is not possible.

Challenges and Unaddressed Questions in Mhptca Research

The primary and most significant challenge in "Mhptca" research is its identification. Currently, the fundamental question of its chemical identity remains unaddressed.

Potential for Transformative Impact of Mhptca in Science and Technology

Any discussion of the potential impact of "Mhptca" would be entirely speculative without any foundational data on the compound itself.

Table of Compounds Mentioned:

Q & A

Basic Research Questions

Q. How do I design a robust experimental protocol for studying Mhptca’s physicochemical properties?

- Methodological Answer : Begin with a systematic review of existing literature to identify gaps in characterization methods (e.g., spectroscopy, chromatography). Use frameworks like PICOD (Population, Intervention, Comparison, Outcome, Design) to structure objectives . Ensure reproducibility by detailing equipment specifications (e.g., purity of reagents, calibration protocols) and validating results against known standards. For novel compounds, include purity verification via NMR or mass spectrometry .

Q. What strategies ensure comprehensive literature review for Mhptca-related studies?

- Methodological Answer : Use databases like PubMed, Scopus, and Web of Science with Boolean operators (e.g., "Mhptca AND synthesis NOT commercial"). Leverage citation-chaining tools (e.g., Connected Papers) to trace seminal works. Document search strategies using PRISMA guidelines to avoid bias . Avoid unreliable sources like , as noted in the problem constraints.

Q. How can I formulate a hypothesis about Mhptca’s biological activity?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, hypothesize that Mhptca inhibits Enzyme X based on structural analogs. Validate via docking simulations (e.g., AutoDock Vina) followed by in vitro assays .

Advanced Research Questions

Q. How do I resolve contradictions in Mhptca’s reported toxicity data across studies?

- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., dosage, model organisms). Use Bland-Altman plots to assess agreement between datasets and apply sensitivity analyses to test robustness. Cross-validate findings with independent assays (e.g., LC-MS for metabolite profiling) .

Q. What advanced statistical methods are suitable for analyzing Mhptca’s dose-response relationships?

- Methodological Answer : Employ nonlinear regression models (e.g., Hill equation) or machine learning algorithms (e.g., random forests) for complex datasets. Use tools like GraphPad Prism or R’s

drcpackage. Report confidence intervals and effect sizes to enhance interpretability .

Q. How can interdisciplinary approaches improve Mhptca’s mechanistic studies?

- Methodological Answer : Integrate computational chemistry (e.g., DFT for electronic properties) with wet-lab techniques (e.g., CRISPR for target validation). Use convergent mixed methods to triangulate data, ensuring alignment between computational predictions and experimental outcomes .

Methodological Best Practices

Q. What quality control measures are critical for synthesizing Mhptca?

- Answer :

- Purity : Validate via HPLC (≥95% purity) and elemental analysis.

- Stability : Conduct accelerated degradation studies under varied pH/temperature.

- Documentation : Follow Beilstein Journal of Organic Chemistry guidelines for reporting synthetic procedures .

Q. How should I structure a manuscript to highlight Mhptca’s novelty?

- Answer :

- Abstract : Use keywords like "Mhptca," "structure-activity relationship," and "mechanistic insights" for discoverability .

- Results : Present data in order of hypotheses tested, using tables for comparative analyses (see example below).

- Discussion : Contrast findings with prior work, emphasizing methodological improvements (e.g., higher-resolution imaging) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.